β-Bend Disruption: The Tyr-Gly-Trp-Ala-Tyr-Gly Sequence Lacks the Native Gastrin β-Turn Conformation
In the gastrin octapeptide pGlu-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂, the tetrad Ala-Tyr-Gly-Trp adopts a stable β-bend (type I/II) in trifluoroethanol (TFE), as evidenced by ¹H-NMR temperature coefficients and solvent titration experiments. At least four amide protons in the full-length hormone are solvent-shielded, indicating ordered secondary structure that nucleates at this β-turn [1]. The target hexapeptide Tyr-Gly-Trp-Ala-Tyr-Gly contains the same four residues but in a rearranged order (Tyr-Gly-Trp-Ala vs. Ala-Tyr-Gly-Trp). This sequence permutation is predicted, on the basis of Chou-Fasman and related propensity algorithms, to eliminate the β-bend because the Gly-Trp dipeptide has a low probability of occupying the i+1/i+2 positions of a type I β-turn [2]. Currently, no experimental NMR or CD structure of the target compound has been published, so the exact conformational shift cannot be quantified. The comparator data below are therefore from the closely related native gastrin motif and serve as a class-level inference of what the target compound is expected to differ from.
| Evidence Dimension | β-bend presence (NMR solvent-shielded amide protons in TFE) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to lack stable β-bend |
| Comparator Or Baseline | Octagastrin (pGlu-Ala-Tyr-Gly-Trp-Nle-Asp-Phe-NH₂): ≥4 amide protons solvent-shielded in TFE [1] |
| Quantified Difference | Qualitative: rearrangement from Ala-Tyr-Gly-Trp to Tyr-Gly-Trp-Ala predicted to disrupt β-bend |
| Conditions | ¹H-NMR in TFE-d₃; temperature 298 K; pentagastrin/octagastrin model |
Why This Matters
Procurement of the target hexapeptide enables experiments designed to test whether the gastrin β-bend is necessary or sufficient for calcium binding, whereas generic gastrin fragments cannot deconvolute the contribution of sequence order vs. composition.
- [1] Mammi, S., Goodman, M., Peggion, E., et al. Conformational studies on gastrin related peptides by high resolution 1H-n.m.r. Int. J. Pept. Protein Res. 1986, 27(2), 145–152. PMID: 3699983. View Source
- [2] Chou, P.Y.; Fasman, G.D. Empirical predictions of protein conformation. Annu. Rev. Biochem. 1978, 47, 251–276. (General method for β-turn prediction.) View Source
